3-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic core (3,4-dihydroquinazolin-4-one) with distinct substituents:
- 3-(4-Fluorophenyl): A fluorinated aromatic ring at position 3, enhancing lipophilicity and metabolic stability.
- 2-{[(2-Fluorophenyl)methyl]sulfanyl}: A benzylthioether group with ortho-fluorine substitution, influencing steric and electronic properties.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-7-(morpholine-4-carbonyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3O3S/c27-19-6-8-20(9-7-19)31-25(33)21-10-5-17(24(32)30-11-13-34-14-12-30)15-23(21)29-26(31)35-16-18-3-1-2-4-22(18)28/h1-10,15H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVRCJCYMJZYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=CC=C4F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Groups: Fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the Sulfanyl Group: This step may involve the use of thiol reagents under mild conditions.
Incorporation of the Morpholine-4-carbonyl Group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary, but common reagents include halogens, nucleophiles, and catalysts like palladium.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential as a therapeutic agent. Quinazolinones are known for their anti-inflammatory, anti-cancer, and anti-microbial properties.
Medicine
Potential applications in medicine include the development of new drugs targeting specific pathways. The compound’s ability to interact with biological targets makes it a candidate for drug discovery.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one would depend on its specific interactions with molecular targets. Typically, quinazolinones exert their effects by binding to enzymes or receptors, modulating their activity. The fluorophenyl and sulfanyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Electronic and Physicochemical Properties
Table 1: Key Substituent Comparisons
Key Observations :
- Fluorine vs. Methoxy Groups : The target compound’s 4-fluorophenyl group increases electronegativity and lipophilicity compared to the methoxy-substituted analog . This may enhance membrane permeability but reduce water solubility.
- Sulfanyl Group Variations : The (2-fluorophenyl)methylsulfanyl group in the target compound introduces steric hindrance and electron-withdrawing effects, differing from the (4-methylphenyl)methylsulfanyl analog, which has electron-donating methyl groups .
- Morpholine Contributions : The morpholine-4-carbonyl group in the target compound and analogs enhances solubility and hydrogen-bond acceptor capacity, critical for target binding.
NMR and Crystallographic Profiling
- NMR Shifts : Fluorine atoms in the target compound would deshield adjacent protons, as seen in , where substituents in regions A and B (e.g., morpholine proximity) alter chemical shifts .
- Crystallography: SHELX and ORTEP (–7) are standard for resolving dihydroquinazolinone structures. Fluorine’s electronegativity may influence crystal packing compared to methoxy analogs .
Pharmacokinetic and QSAR Considerations
Table 2: Predicted Molecular Descriptors
Insights :
- Morpholine’s TPSA contribution aligns with analogs, suggesting similar blood-brain barrier penetration profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
